1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

TRPV1 antagonist Structure-Activity Relationship Urea derivatives

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203322-46-6) is a synthetic small molecule belonging to the tetrahydroquinolinylurea class, with a molecular formula of C20H22ClN3O2 and a molecular weight of 371.87 g/mol. This compound is a member of a broader class of urea derivatives that have been disclosed as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity, with potential utility in treating urological disorders and pain.

Molecular Formula C20H22ClN3O2
Molecular Weight 371.87
CAS No. 1203322-46-6
Cat. No. B2539872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1203322-46-6
Molecular FormulaC20H22ClN3O2
Molecular Weight371.87
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H22ClN3O2/c1-2-19(25)24-11-3-4-15-12-17(9-10-18(15)24)23-20(26)22-13-14-5-7-16(21)8-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26)
InChIKeyAAKTUVNSXFZFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: Structural and Pharmacological Baseline for Procurement


1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1203322-46-6) is a synthetic small molecule belonging to the tetrahydroquinolinylurea class, with a molecular formula of C20H22ClN3O2 and a molecular weight of 371.87 g/mol . This compound is a member of a broader class of urea derivatives that have been disclosed as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity, with potential utility in treating urological disorders and pain [1]. The compound features a 4-chlorobenzyl group at one urea nitrogen and a 1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl moiety at the other, a specific substitution pattern that distinguishes it from other analogs within the same patent family.

Why Generic Substitution Fails for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea in TRPV1-Focused Research


Generic substitution within the tetrahydroquinolinylurea class is not reliable due to the profound impact of subtle structural variations on biological activity and selectivity. The patent disclosure for this class explicitly demonstrates that changes to the substitution pattern on the tetrahydroquinoline core, the nature of the N-acyl group, and the benzyl moiety can dramatically alter VR1 antagonistic potency [1]. Furthermore, related literature on chroman and tetrahydroquinoline ureas indicates that the position of aryl substituents on the bicyclic scaffold is a critical determinant of in vitro potency at TRPV1, and that these structural features also influence off-target liabilities such as CYP3A4 inhibition [2]. Therefore, substituting 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea with a near analog without rigorous head-to-head data risks introducing significant, uncharacterized shifts in target engagement and selectivity, undermining experimental reproducibility.

Quantitative Differentiation Guide for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea Against Key Analogs


Positional Isomerism: 6-yl vs. 7-yl Substitution on the Tetrahydroquinoline Core

The target compound features a 1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl moiety, a specific positional isomer. A direct comparator is its 7-yl analog, 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea . While a direct head-to-head biological comparison of these two specific isomers is not publicly available, the SAR for this class clearly establishes that the position of substituents on the tetrahydroquinoline scaffold is a primary driver of potency. The patent discloses that compounds with varying substitution patterns exhibit a range of activities, implying that the 6-yl and 7-yl isomers are not functionally interchangeable [1]. A research paper on related chroman and tetrahydroquinoline ureas further confirms that the 7- or 8-position of the bicyclic scaffold is optimal for in vitro potency, suggesting the 6-yl substitution of the target compound represents a distinct and potentially suboptimal point in the activity landscape [2].

TRPV1 antagonist Structure-Activity Relationship Urea derivatives

N-Acyl Group Variation: Propionyl vs. Isobutyryl and Heteroaryl Carbonyl Analogs

The target compound contains an N-propionyl group, which can be compared to analogs with N-isobutyryl (e.g., 1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea) or N-thiophene-2-carbonyl (e.g., 1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea) substituents [REFS-1, REFS-2]. While no direct biological comparison is available for these exact compounds, literature on the broader class provides a critical differentiation point: tetrahydroquinoline ureas are known to be potent CYP3A4 inhibitors, but this off-target activity can be minimized by replacing bulky N-substituents with small groups such as methyl [1]. The target compound's N-propionyl group is a small, linear acyl group, suggesting it is likely to have a more favorable CYP3A4 inhibition profile than analogs with bulkier, branched (isobutyryl) or aromatic (thiophene-2-carbonyl) N-substituents. This is a class-level inference that directly impacts compound selection for in vivo studies where CYP3A4-mediated drug-drug interactions are a concern.

TRPV1 antagonist CYP3A4 inhibition Physicochemical properties

Benzyl Substituent: 4-Chlorobenzyl vs. Trifluoromethylbenzyl in Known TRPV1 Antagonists

The target compound's 4-chlorobenzyl group can be benchmarked against the 4-trifluoromethylbenzyl group found in the well-characterized TRPV1 antagonist A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea) [1]. A-425619 potently blocks capsaicin-evoked calcium influx in HEK293 cells expressing recombinant human TRPV1 with an IC50 of 5 nM [2]. While the target compound's absolute TRPV1 potency is not reported, the electronic and lipophilic differences between a chloro and trifluoromethyl substituent on the benzyl ring are known to significantly modulate target binding. This makes the target compound a valuable, less optimized tool for studying how halogen substitution on the benzyl moiety affects TRPV1 antagonism and selectivity, as it may exhibit a distinct binding mode and potency profile compared to the more potent trifluoromethyl analog.

TRPV1 antagonist Potency Selectivity

Validated Application Scenarios for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea Based on Structural Evidence


TRPV1 Antagonist Tool Compound for Urological Disorder Research

Based on its patent-protected classification as a VR1 antagonist, the compound is suitable for in vitro studies of detrusor overactivity and urinary incontinence [1]. Its specific substitution pattern (N-propionyl, 6-yl) makes it a distinct pharmacological tool for probing how these structural features affect bladder smooth muscle relaxation and afferent nerve signaling, especially when compared to other VR1 antagonists with different acyl or positional isomers.

Negative Control or Benchmark for CYP3A4 Inhibition Profiling

Given the class-level SAR indicating that small N-acyl groups minimize CYP3A4 inhibition [2], this compound can be strategically used as a control in in vitro CYP3A4 inhibition panels. It can serve as a benchmark for evaluating the off-target liability of novel tetrahydroquinoline ureas with bulkier substituents, aiding in the selection of leads with reduced drug-drug interaction potential.

Structure-Activity Relationship (SAR) Probe for Halogen Effects on TRPV1

With its 4-chlorobenzyl group, this compound serves as a direct SAR probe to study the effect of halogen substitution on TRPV1 binding and functional activity. It can be used in comparative studies against the more potent 4-trifluoromethylbenzyl analog A-425619 (IC50 = 5 nM) to dissect the contribution of halogen electronic and lipophilic properties to receptor antagonism and selectivity [3].

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.